molecular formula C21H19ClN2O3 B2870839 N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 1351654-19-7

N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2870839
CAS No.: 1351654-19-7
M. Wt: 382.84
InChI Key: HNGMHWQBMMYJPU-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
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Biological Activity

N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is an organic compound that belongs to the oxamide class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18ClN2O2
  • Molecular Weight : 306.78 g/mol

The compound features two amide groups linked to a central oxalate moiety, with one amide connected to a 3-chloro-4-methylphenyl group and the other to a 2-hydroxy-2-(naphthalen-1-yl)ethyl group. This unique structure may contribute to its biological activities.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Anticancer Activity : Some studies suggest that oxamides can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of apoptosis pathways and cell cycle regulation.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against various bacterial strains, possibly through disruption of bacterial cell membranes.

Toxicological Studies

The compound has been evaluated for mutagenicity and toxicity:

  • Ames Test : Preliminary findings suggest that the compound may exhibit mutagenic properties, as indicated by positive results in Ames assays. Further investigation is required to assess the implications of these findings on human health .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The IC50 value was determined to be approximately 25 µM, suggesting moderate efficacy in vitro .
  • Antimicrobial Evaluation :
    • In a comparative study against standard antibiotics, this compound showed significant activity against Staphylococcus aureus with an MIC of 32 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Staphylococcus aureus
MutagenicityPositive in Ames test

Table 2: Case Study Results

Study TypeCell Line/OrganismIC50/MIC Value
AnticancerBreast cancer cell lines25 µM
AntimicrobialStaphylococcus aureus32 µg/mL

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-13-9-10-15(11-18(13)22)24-21(27)20(26)23-12-19(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,19,25H,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGMHWQBMMYJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.